molecular formula C12H13NO2 B11723602 Ethyl 4-Methylindole-3-carboxylate

Ethyl 4-Methylindole-3-carboxylate

Cat. No.: B11723602
M. Wt: 203.24 g/mol
InChI Key: UYOGKIFAIOYYQL-UHFFFAOYSA-N
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Description

Ethyl 4-methylindole-3-carboxylate is a substituted indole derivative characterized by an ethyl ester group at position 3 and a methyl substituent at position 4 of the indole ring. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 205.24 g/mol. Indole derivatives are critical in medicinal chemistry due to their diverse biological activities, including antioxidant, antifungal, and enzyme-modulating properties.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 4-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)9-7-13-10-6-4-5-8(2)11(9)10/h4-7,13H,3H2,1-2H3

InChI Key

UYOGKIFAIOYYQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC(=C21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Methylindole-3-carboxylate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the ethyl ester and methyl groups at the appropriate positions on the indole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification and isolation of the desired product. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Methylindole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry: Ethyl 4-Methylindole-3-carboxylate is used as a building block in the synthesis of more complex indole derivatives.

Biology: In biological research, indole derivatives, including this compound, are studied for their potential as therapeutic agents. They exhibit a range of biological activities, such as antiviral, anticancer, and antimicrobial properties .

Medicine: The compound’s potential therapeutic applications include its use in drug development for treating various diseases. Its ability to interact with biological targets makes it a promising candidate for further investigation .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of Ethyl 4-Methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of this compound and Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Differences References
This compound 4-CH₃, 3-COOEt C₁₂H₁₃NO₂ 205.24 Reference compound -
Ethyl 1H-indole-3-carboxylate 3-COOEt C₁₁H₁₁NO₂ 189.21 Lacks methyl group at C4; simpler structure
Methyl 1-methylindole-3-carboxylate 1-CH₃, 3-COOCH₃ C₁₁H₁₁NO₂ 189.21 Methyl ester; N-methylation alters electronic properties
Ethyl 5-methoxyindole-2-carboxylate 5-OCH₃, 2-COOEt C₁₂H₁₃NO₃ 219.24 Ester at C2; methoxy enhances polarity
4-Methoxyindole-3-carboxaldehyde 4-OCH₃, 3-CHO C₁₀H₉NO₂ 175.19 Aldehyde group instead of ester; reactive for further synthesis

Key Comparative Insights:

Substituent Position and Electronic Effects: The 4-methyl group in this compound increases steric bulk and lipophilicity compared to unsubstituted analogs like Ethyl 1H-indole-3-carboxylate. This may enhance membrane permeability in biological systems .

Functional Group Variations :

  • Methyl vs. Methoxy Groups : Methoxy substituents (e.g., in Ethyl 5-methoxyindole-2-carboxylate) introduce hydrogen-bonding capacity and polarity, contrasting with the hydrophobic methyl group in the target compound .
  • Aldehyde vs. Ester : 4-Methoxyindole-3-carboxaldehyde’s aldehyde group enables nucleophilic addition reactions, making it a versatile intermediate, whereas esters like this compound are more stable and suited for prodrug applications .

Oxidation Steps: The synthesis of Methyl 1-methyl-β-carboline-3-carboxylate via potassium permanganate oxidation () suggests that similar oxidative conditions could apply to the target compound’s precursors.

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